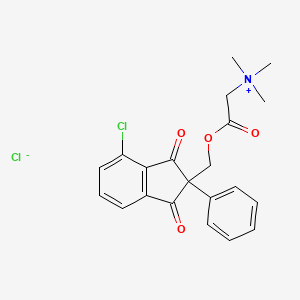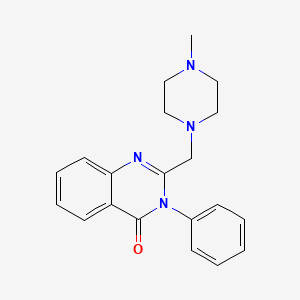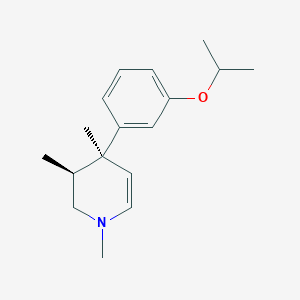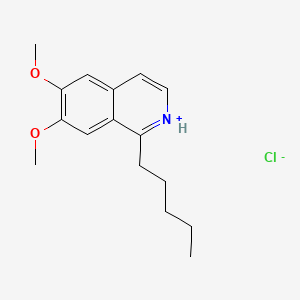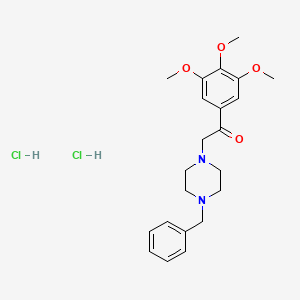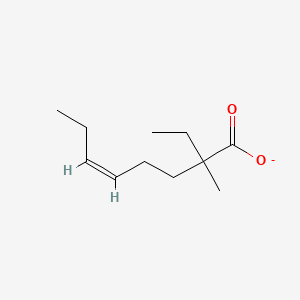
(Z)-2-ethyl-2-methyloct-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-ethyl-2-methyloct-5-enoate is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4this compound+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-ethyl-2-methyloct-5-enoate: The E-isomer of the compound, differing in the configuration of the double bond.
2-ethyl-2-methylhexanoate: A similar ester with a shorter carbon chain.
2-methyl-2-octenoate: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
(Z)-2-ethyl-2-methyloct-5-enoate is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its E-isomer and other related compounds.
Propiedades
Fórmula molecular |
C11H19O2- |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
(Z)-2-ethyl-2-methyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6- |
Clave InChI |
NKHJRFJEMQBYSC-SREVYHEPSA-M |
SMILES isomérico |
CC/C=C\CCC(C)(CC)C(=O)[O-] |
SMILES canónico |
CCC=CCCC(C)(CC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


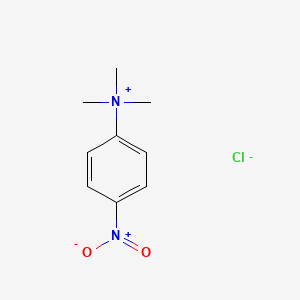

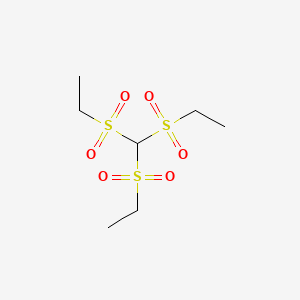

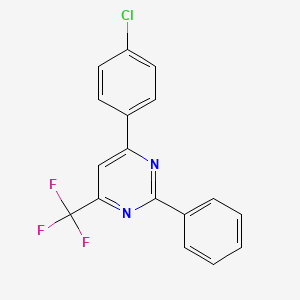
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

